
4-(N,N-diallylsulfamoyl)-N-(4,5-diphenylthiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N,N-diallylsulfamoyl)-N-(4,5-diphenylthiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C28H25N3O3S2 and its molecular weight is 515.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide is a synthetic derivative belonging to the imidazoquinazoline class, noted for its diverse biological activities. This article aims to explore its biological properties, including antibacterial, antifungal, anticancer, and enzyme inhibitory activities based on recent research findings.
- Molecular Formula : C28H25FN4O3S
- Molecular Weight : 516.59 g/mol
- CAS Number : 1028770-79-7
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) against selected pathogens:
Pathogen | MIC (μg/mL) | Comments |
---|---|---|
Staphylococcus aureus | 1.56 | Effective against MRSA |
Escherichia coli | >100 | Inactive against Gram-negative bacteria |
Candida albicans | 7.80 | Moderate antifungal activity |
Mycobacterium tuberculosis | 10 | Inhibits growth effectively |
The compound demonstrated significant antibacterial activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA) with a low MIC of 1.56 μg/mL. In contrast, it was ineffective against Gram-negative bacteria like Escherichia coli , emphasizing its selective action towards Gram-positive organisms .
Antifungal Activity
In addition to its antibacterial properties, the compound exhibited moderate antifungal activity against Candida albicans , with an MIC of 7.80 μg/mL. This suggests potential for therapeutic applications in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound was evaluated against various cancer cell lines. The results indicated that it possesses significant antiproliferative effects:
Cell Line | IC50 (μM) | Effectiveness |
---|---|---|
A549 (lung cancer) | 8.5 | High cytotoxicity observed |
HeLa (cervical cancer) | 12.0 | Moderate cytotoxicity |
MCF-7 (breast cancer) | 15.0 | Lower cytotoxicity compared to A549 |
The compound's ability to inhibit cell growth was particularly pronounced in lung cancer cells (A549), where an IC50 value of 8.5 μM was recorded, indicating promising anticancer activity that warrants further investigation .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor, notably targeting α-glucosidase, which is relevant in the management of type 2 diabetes mellitus:
Compound | Inhibition (%) | Comparison to Control |
---|---|---|
3-(5-{...}) | 75 | Superior to acarbose (control) |
This significant inhibition rate suggests that the compound could be developed as a novel therapeutic agent for diabetes management due to its ability to modulate glucose metabolism .
The biological activities of this compound are likely mediated through its interaction with specific molecular targets. The presence of the fluorophenyl and methoxyphenyl groups may enhance binding affinity and selectivity towards these targets, influencing various cellular pathways involved in microbial resistance and tumor growth suppression.
Case Studies and Research Findings
- A study demonstrated that the compound inhibited biofilm formation in staphylococci without affecting planktonic cell viability, indicating a unique mechanism that could be exploited for therapeutic applications in persistent infections .
- Another research effort reported on the synthesis and evaluation of related quinazoline derivatives, revealing structure-activity relationships that underscore the importance of specific functional groups in enhancing biological activity .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that thiazole derivatives, including those related to 4-(N,N-diallylsulfamoyl)-N-(4,5-diphenylthiazol-2-yl)benzamide, exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazole derivatives and their evaluation against different microbial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 31.25 µg/ml against Candida species and various bacteria, including Escherichia coli and Klebsiella pneumoniae .
Compound | MIC (µg/ml) | Target Microorganism |
---|---|---|
4f | 31.25 | C. glabrata (ATCC 24433) |
4b | 62.5 | K. pneumoniae (NCTC 9633) |
4c | <31.25 | E. coli (ATCC 25922) |
These findings suggest that compounds with thiazole moieties can be effective in combating infections caused by resistant strains of bacteria.
Anticancer Potential
The anticancer properties of thiazole derivatives have also been explored extensively. A notable study investigated the anticancer activity of various thiazole-based compounds against human colorectal carcinoma cell lines. The results indicated that certain compounds exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting enhanced potency .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
N9 | 5.85 | HCT116 (Colorectal Carcinoma) |
N18 | 4.53 | HCT116 (Colorectal Carcinoma) |
Standard Drug | 9.99 | HCT116 (Colorectal Carcinoma) |
The presence of specific substituents on the thiazole ring was found to correlate with increased anticancer activity, highlighting the importance of structural modifications in drug design.
Mechanistic Insights
The mechanisms underlying the biological activities of thiazole derivatives have been elucidated through various studies employing molecular docking and dynamics simulations. These approaches have demonstrated how these compounds interact with target enzymes such as dihydrofolate reductase and acetylcholinesterase, both critical in cancer proliferation and neurodegenerative diseases like Alzheimer’s .
In Silico Studies
In silico studies have complemented experimental findings by predicting the binding affinities and interactions of thiazole derivatives with biological targets. For instance, molecular docking studies indicated that certain modifications to the thiazole structure could enhance binding efficacy to acetylcholinesterase, suggesting potential applications in treating Alzheimer’s disease .
Eigenschaften
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S2/c1-3-19-31(20-4-2)36(33,34)24-17-15-23(16-18-24)27(32)30-28-29-25(21-11-7-5-8-12-21)26(35-28)22-13-9-6-10-14-22/h3-18H,1-2,19-20H2,(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPCUMDVOVXOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.